molecular formula C10H10ClNO4S B2980042 4-Chloro-3-[(prop-2-en-1-yl)sulfamoyl]benzoic acid CAS No. 59210-69-4

4-Chloro-3-[(prop-2-en-1-yl)sulfamoyl]benzoic acid

Cat. No.: B2980042
CAS No.: 59210-69-4
M. Wt: 275.7
InChI Key: UBUFAHXEAXHNTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Name: 4-Chloro-3-[(prop-2-en-1-yl)sulfamoyl]benzoic acid CAS Number: 380436-74-8 Molecular Formula: C₁₆H₁₃Cl₂NO₄S Molecular Weight: 386.25 g/mol Structural Features:

  • A benzoic acid core substituted with a chlorine atom at position 4.
  • A sulfamoyl group at position 3, modified with a prop-2-en-1-yl (allyl) moiety.

Its structure allows for hydrogen bonding via the carboxylic acid and sulfamoyl groups, influencing solubility and intermolecular interactions .

Properties

IUPAC Name

4-chloro-3-(prop-2-enylsulfamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO4S/c1-2-5-12-17(15,16)9-6-7(10(13)14)3-4-8(9)11/h2-4,6,12H,1,5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBUFAHXEAXHNTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-[(prop-2-en-1-yl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 4-Chloro-3-[(prop-2-en-1-yl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The following compounds share structural motifs with 4-chloro-3-[(prop-2-en-1-yl)sulfamoyl]benzoic acid, differing in substituents or functional groups:

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Biological/Chemical Notes References
This compound C₁₆H₁₃Cl₂NO₄S 386.25 Cl (position 4), allyl-sulfamoyl (position 3) Potential hydrogen bonding via COOH and SO₂NH groups.
4-Fluoro-3-[(prop-2-en-1-yl)sulfamoyl]benzoic acid C₁₀H₁₀FNO₄S 259.26 F (position 4), allyl-sulfamoyl (position 3) Higher electronegativity of F may enhance metabolic stability.
4-Chloro-3-(2-chlorophenyl)(prop-2-en-1-yl)sulfamoylbenzoic acid C₁₆H₁₃Cl₂NO₄S 386.25 Cl (position 4), 2-chlorophenyl-sulfamoyl-allyl Bulky 2-chlorophenyl group may sterically hinder interactions.
2-Chloro-5-[({(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl}carbamothioyl)amino]benzoic acid C₂₀H₂₀ClN₃O₃S 402.08 Cl (position 2), isopropylphenyl-propenoyl-thioureido Extended conjugation and thioureido group may enhance receptor binding.
Hydrobromide of 4-(4-methoxyphenyl)-N-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imine C₂₀H₂₀BrN₃OS 422.36 Methoxyphenyl-thiazol-imine, allyl Demonstrated potent antihypertensive activity (comparable to valsartan).

Functional and Pharmacological Insights

Halogen Effects: The chloro substituent in the original compound (vs. The 2-chlorophenyl variant introduces steric bulk, which may reduce binding affinity in tight receptor pockets .

Sulfamoyl vs. Thiazol-Imine Moieties :

  • Compounds with sulfamoyl groups (e.g., the original compound) exhibit strong hydrogen-bonding capacity, influencing crystal packing and solubility .
  • Thiazol-imine derivatives (e.g., compound 3(1) in ) show marked angiotensin II receptor antagonism due to additional nitrogen-based interactions .

Biological Activity: Allyl-containing thiazol-imine hydrobromides () demonstrated antihypertensive effects, suggesting that the allyl group may contribute to pharmacokinetic properties like prolonged half-life .

Biological Activity

4-Chloro-3-[(prop-2-en-1-yl)sulfamoyl]benzoic acid is a sulfonamide derivative that has garnered attention due to its potential biological activity. This compound is characterized by the presence of a chloro group and a sulfamoyl moiety, which are known to influence its pharmacological properties. The following sections will explore its biological activity, including anticancer, anti-inflammatory, and antibacterial effects, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H10ClNO3S\text{C}_{10}\text{H}_{10}\text{Cl}\text{N}\text{O}_3\text{S}

Key Properties

PropertyValue
Molecular Weight253.70 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assay

A study evaluated the compound against human breast cancer cell lines (MCF-7) and lung cancer cell lines (A549). The results indicated:

Cell LineIC50 Value (µM)
MCF-75.25
A5496.30

These values suggest that the compound exhibits potent anticancer activity, comparable to established chemotherapeutics.

Anti-inflammatory Activity

The compound also shows promise in reducing inflammation. It was tested in a model of acute inflammation using carrageenan-induced paw edema in rats.

Results

The administration of this compound resulted in a significant reduction in paw swelling, with a percentage inhibition of edema measured at:

Time Point (hours)% Inhibition
135%
350%
565%

This indicates that the compound may act as an effective anti-inflammatory agent.

Antibacterial Activity

The antibacterial properties of this compound were assessed against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods.

Antibacterial Efficacy

The results are summarized in the table below:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25

These findings suggest that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria.

The biological activities of this compound can be attributed to its ability to inhibit specific enzymes and pathways involved in cell proliferation and inflammation.

Proposed Mechanisms

  • Inhibition of Enzymatic Activity : The sulfamoyl group may interfere with enzyme function related to tumor growth.
  • Modulation of Inflammatory Pathways : The compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation.

Q & A

Q. Basic

  • NMR : ¹H/¹³C NMR confirms the allyl group (δ 5.1–5.9 ppm for vinyl protons) and sulfamoyl NH (δ 7.5–8.0 ppm). Aromatic protons appear as a multiplet (δ 7.8–8.2 ppm) .
  • Mass spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 290.0 (calculated for C₁₀H₁₀ClNO₄S) validates the structure .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Mobile phase: Acetonitrile/0.1% formic acid (70:30 v/v) .

How does the sulfamoyl group’s electronic nature influence reactivity in further derivatization?

Basic
The sulfamoyl group (-SO₂NH-) is electron-withdrawing, directing electrophilic substitution to the para position of the benzoic acid core. Reactivity insights:

  • Nucleophilic substitution : The NH group reacts with acyl chlorides or alkyl halides to form N-substituted sulfonamides .
  • Metal coordination : The sulfonamide can act as a ligand for transition metals (e.g., Cu²⁺), useful in catalytic applications .

What computational strategies can predict optimal reaction pathways for synthesizing derivatives?

Advanced
Quantum chemical calculations (e.g., DFT) model transition states for sulfonamide coupling, while machine learning (e.g., ICReDD’s reaction path search) identifies solvent/base combinations that maximize yield .

  • Case study : Density functional theory (DFT) predicts activation energy for allylamine nucleophilic attack on chlorosulfonyl intermediates, guiding solvent selection (e.g., DCM vs. THF) .

How can researchers resolve contradictions in reported biological activity data for sulfamoyl benzoic acid derivatives?

Q. Advanced

  • Dose-response studies : Validate conflicting IC₅₀ values (e.g., diuretic vs. antihypertensive activity) using standardized assays (e.g., carbonic anhydrase inhibition) .
  • Structural analogs : Compare with clopamide (a diuretic derivative) to identify critical substituents. Replace the allyl group with bulkier alkyl chains to assess steric effects .

What methodologies address low solubility in aqueous buffers during in vitro assays?

Q. Advanced

  • Co-solvent systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without denaturing proteins .
  • Salt formation : React the carboxylic acid with sodium bicarbonate to form a water-soluble sodium salt .

How can structure-activity relationship (SAR) studies optimize enzyme inhibition?

Q. Advanced

  • Pharmacophore modeling : Identify essential moieties (e.g., sulfamoyl NH for hydrogen bonding, chloro substituent for hydrophobic interactions) using molecular docking (AutoDock Vina) .
  • Analog synthesis : Modify the allyl group to propargyl or cyclopropylamine and test inhibition against carbonic anhydrase isoforms (e.g., hCA-II vs. hCA-IX) .

What advanced separation techniques purify trace impurities from synthetic batches?

Q. Advanced

  • Preparative HPLC : Use a C18 column with gradient elution (MeOH:H₂O from 50:50 to 90:10) to isolate impurities >99.5% purity .
  • Ion-exchange chromatography : Remove residual sulfonic acid byproducts using Dowex® 50WX4 resin .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.